1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound with potential applications in various scientific fields. Its structure includes a pyrrolidine-2,5-dione core, substituted with a 3,4-dimethoxyphenyl group and a 4-methoxyphenylpiperazin-1-yl group. This compound is of interest due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.
Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride.
Attachment of the 4-Methoxyphenylpiperazin-1-yl Group: This can be done through a nucleophilic substitution reaction, where the piperazine derivative is reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular signaling.
Comparison with Similar Compounds
Similar Compounds
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione: shares structural similarities with other piperazine derivatives and pyrrolidine-2,5-dione compounds.
Uniqueness
Unique Structural Features: The combination of the 3,4-dimethoxyphenyl and 4-methoxyphenylpiperazin-1-yl groups imparts unique chemical and biological properties.
Distinct Biological Activity: Its specific interactions with molecular targets may differ from those of similar compounds, leading to unique therapeutic potential.
This detailed article provides a comprehensive overview of This compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H31N3O5 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C25H31N3O5/c1-31-20-7-5-19(6-8-20)26-12-14-27(15-13-26)21-17-24(29)28(25(21)30)11-10-18-4-9-22(32-2)23(16-18)33-3/h4-9,16,21H,10-15,17H2,1-3H3 |
InChI Key |
BKXPHEILLJNLNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3CC(=O)N(C3=O)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.